molecular formula C7H12ClN3O3 B3038730 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride CAS No. 890713-72-1

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B3038730
CAS No.: 890713-72-1
M. Wt: 221.64
InChI Key: REGBEZUDUCCBKK-UHFFFAOYSA-N
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Description

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the ester or amino groups.

    Substitution: Substituted derivatives at the amino or ester positions.

Scientific Research Applications

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific chemical and biological properties. Compared to other oxadiazole isomers, this compound has shown distinct activity profiles in various biological assays .

Properties

IUPAC Name

ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)6-9-5(3-4-8)13-10-6;/h2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGBEZUDUCCBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 4
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 5
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride
Reactant of Route 6
5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride

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